
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
The synthesis of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the aminobutyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis. The compound exerts its effects by binding to receptors such as NMDA, alpha-2 adrenergic, and serotonin receptors, thereby influencing various signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride include:
N-(4-Aminobutyl)acetamide: This compound shares the aminobutyl group but differs in its core structure.
1-O-Dimethoxytrityl-2-(N-Fmoc)-4-Aminobutyl)-1,3-propanediol: Another compound with an aminobutyl group, used in oligonucleotide synthesis.
Agmatine: A biogenic amine with similar biological activities but a different chemical structure
The uniqueness of this compound lies in its specific brominated tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21BrCl2N2 |
|---|---|
Molecular Weight |
356.1 g/mol |
IUPAC Name |
4-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-4-3-11-5-8-16(7-2-1-6-15)10-12(11)9-13;;/h3-4,9H,1-2,5-8,10,15H2;2*1H |
InChI Key |
MESZHPNQGRXQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)CCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



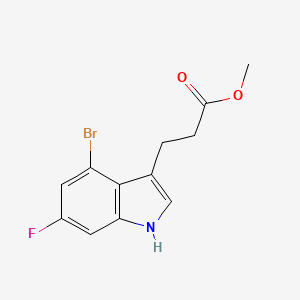
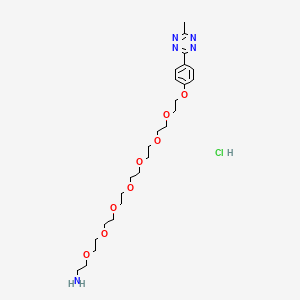
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
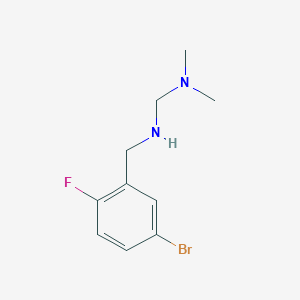
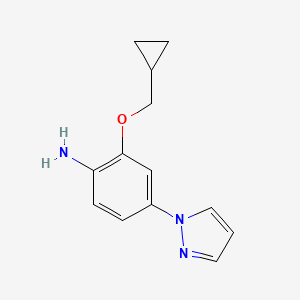
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
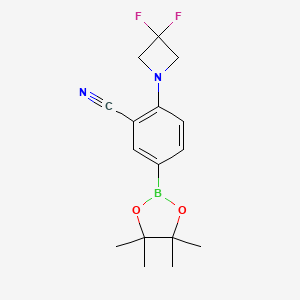
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)

![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
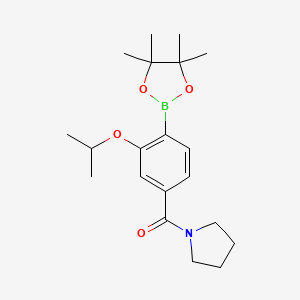
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)

